Cas no 1249655-54-6 (3-(methoxymethyl)-3-methylpyrrolidine)
3-(methoxymethyl)-3-methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(methoxymethyl)-3-methylpyrrolidine
-
- MDL: MFCD16788627
- Inchi: 1S/C7H15NO/c1-7(6-9-2)3-4-8-5-7/h8H,3-6H2,1-2H3
- InChI Key: FVSRHWHSNVLUHL-UHFFFAOYSA-N
- SMILES: N1CCC(COC)(C)C1
3-(methoxymethyl)-3-methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0600-100mg |
3-(methoxymethyl)-3-methylpyrrolidine |
1249655-54-6 | 95% | 100mg |
¥990.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0600-250mg |
3-(methoxymethyl)-3-methylpyrrolidine |
1249655-54-6 | 95% | 250mg |
¥1584.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0600-500mg |
3-(methoxymethyl)-3-methylpyrrolidine |
1249655-54-6 | 95% | 500mg |
¥2633.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0600-1g |
3-(methoxymethyl)-3-methylpyrrolidine |
1249655-54-6 | 95% | 1g |
¥3947.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0600-5g |
3-(methoxymethyl)-3-methylpyrrolidine |
1249655-54-6 | 95% | 5g |
¥11840.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0600-10g |
3-(methoxymethyl)-3-methylpyrrolidine |
1249655-54-6 | 95% | 10g |
¥19734.0 | 2024-04-25 | |
| Ambeed | A1073305-1g |
3-(Methoxymethyl)-3-methylpyrrolidine |
1249655-54-6 | 98% | 1g |
$655.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763836-1g |
3-(Methoxymethyl)-3-methylpyrrolidine |
1249655-54-6 | 98% | 1g |
¥6419.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0600-100.0mg |
3-(methoxymethyl)-3-methylpyrrolidine |
1249655-54-6 | 95% | 100.0mg |
¥990.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0600-250.0mg |
3-(methoxymethyl)-3-methylpyrrolidine |
1249655-54-6 | 95% | 250.0mg |
¥1584.0000 | 2025-04-12 |
3-(methoxymethyl)-3-methylpyrrolidine Suppliers
3-(methoxymethyl)-3-methylpyrrolidine Related Literature
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3-(methoxymethyl)-3-methylpyrrolidine
Comprehensive Overview of 3-(Methoxymethyl)-3-methylpyrrolidine (CAS No. 1249655-54-6)
3-(Methoxymethyl)-3-methylpyrrolidine (CAS No. 1249655-54-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This heterocyclic amine, featuring a pyrrolidine core substituted with a methoxymethyl group, serves as a versatile building block in synthetic chemistry. Its molecular formula C7H15NO and moderate polarity make it valuable for designing bioactive molecules, particularly in CNS-targeting drugs and catalytic applications.
Recent studies highlight the compound's role in optimizing drug bioavailability, a hot topic in AI-driven drug discovery. Computational models suggest its 3D conformation enhances membrane permeability, addressing a key challenge in blood-brain barrier penetration – a frequent search query among medicinal chemists. The methoxymethyl moiety's electron-donating properties also contribute to improved metabolic stability, crucial for next-generation therapeutics.
In material science, 1249655-54-6 demonstrates potential as a ligand for transition metal catalysts, aligning with industry demands for sustainable chemical processes. Its balanced lipophilicity (LogP ~0.8) makes it particularly useful in asymmetric synthesis, a trending subject in academic publications. Researchers are exploring its derivatives for CO2 capture applications, responding to global interest in carbon-neutral technologies.
The compound's stereochemical flexibility enables diverse structure-activity relationship (SAR) studies, frequently searched by computational chemistry professionals. Analytical characterization via LC-MS and NMR reveals high purity (>98%) in commercial samples, meeting stringent GMP standards for pharmaceutical intermediates. Thermal stability up to 180°C expands its utility in high-temperature reactions, a practical advantage for industrial scale-up.
Environmental considerations position 3-(methoxymethyl)-3-methylpyrrolidine as a greener alternative to traditional amines, with biodegradability studies showing >70% degradation in 28 days (OECD 301B). This aligns with growing ESG compliance requirements in chemical manufacturing. Patent analysis reveals increasing applications in battery electrolyte additives, tapping into the booming energy storage market.
From a regulatory perspective, the compound's non-hazardous classification (GHS) facilitates global trade, while its custom synthesis availability addresses the pharmaceutical industry's need for tailor-made intermediates. Recent advancements in continuous flow chemistry have improved its production efficiency, reducing costs by ~40% compared to batch processes – a significant development for cost-sensitive formulations.
The scientific community continues investigating 1249655-54-6's potential in proteolysis-targeting chimeras (PROTACs), a cutting-edge area in targeted protein degradation therapies. Its balanced hydrogen bond donor/acceptor profile makes it particularly suitable for E3 ligase recruitment, addressing a key challenge in this field. These applications position the compound at the forefront of precision medicine innovation.
Quality control protocols for 3-(methoxymethyl)-3-methylpyrrolidine emphasize chiral purity assessment, crucial for enantioselective synthesis. Advanced techniques like HPLC-UV and chiral SFC ensure compliance with ICH guidelines, meeting the pharmaceutical industry's rigorous standards. Storage recommendations (-20°C under nitrogen) maintain stability for extended periods, an important consideration for global supply chains.
Emerging applications in bioconjugation chemistry leverage the compound's secondary amine functionality for antibody-drug conjugate (ADC) development. This responds to the oncology field's growing demand for targeted cancer therapies. The methoxymethyl group's stability toward enzymatic cleavage enhances payload delivery efficiency, a critical factor in ADC design.
Market analysts project steady growth for 1249655-54-6 derivatives, driven by expanding peptide therapeutics and small molecule drug pipelines. The compound's compatibility with microwave-assisted synthesis techniques positions it well for high-throughput screening platforms, addressing pharmaceutical R&D's need for accelerated discovery cycles. These attributes make it a strategic component in modern drug development toolkits.
1249655-54-6 (3-(methoxymethyl)-3-methylpyrrolidine) Related Products
- 1820705-20-1(3-(methoxymethyl)-3-methylpyrrolidine hydrochloride)
- 955428-54-3((3R)-3-(methoxymethyl)pyrrolidine)
- 2098049-91-1(3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole)
- 220290-68-6(2-Oxa-6-azaspiro[3.4]octane)
- 1565355-98-7([3-(Methoxymethyl)pyrrolidin-3-yl]methanol)
- 2028341-90-2({2-oxa-6-azaspiro[3.4]octan-8-yl}methanol)
- 1017395-42-4([1-(3-Methoxypropyl)pyrrolidin-3-yl]methanol)
- 2098005-12-8(3a-(Methoxymethyl)octahydro-1H-isoindole)
- 535924-74-4((3S)-3-(methoxymethyl)pyrrolidine)
- 936940-38-4(3-(Methoxymethyl)pyrrolidine)